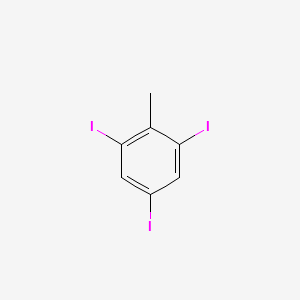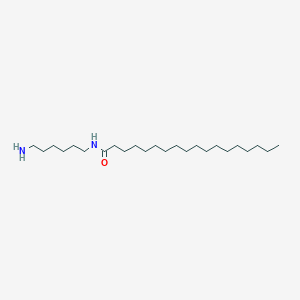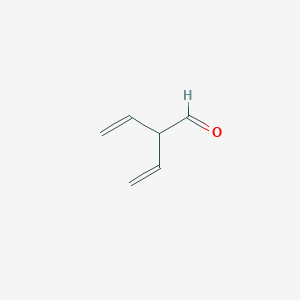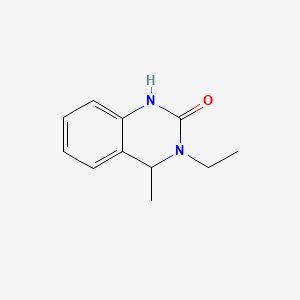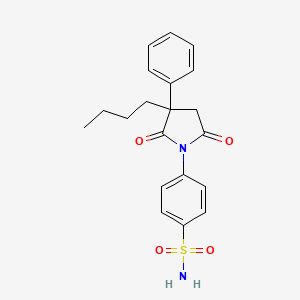![molecular formula C11H10ClNO4S B14678508 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate CAS No. 37512-71-3](/img/structure/B14678508.png)
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both nitrogen and sulfur atoms, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate typically involves the cyclization of isoquinoline derivatives with thioamides or related sulfur-containing compounds. One common method includes the reaction of isoquinolin-1-amine with 1,2-dibromoethane under basic conditions, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor and antibacterial activities. The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate involves its interaction with specific molecular targets in biological systems. The compound’s positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo[2,3-a]isoquinoline derivatives, such as:
- 3-(4-Nitrophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium-2-thiolate
- Thiazolo[3,2-a]pyridinium derivatives
Uniqueness
What sets 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate apart from similar compounds is its specific ring structure and the presence of the perchlorate anion
Propriétés
Numéro CAS |
37512-71-3 |
|---|---|
Formule moléculaire |
C11H10ClNO4S |
Poids moléculaire |
287.72 g/mol |
Nom IUPAC |
2,3-dihydro-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;perchlorate |
InChI |
InChI=1S/C11H10NS.ClHO4/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12;2-1(3,4)5/h1-6H,7-8H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VWIIDUIVZDUOMS-UHFFFAOYSA-M |
SMILES canonique |
C1CSC2=[N+]1C=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


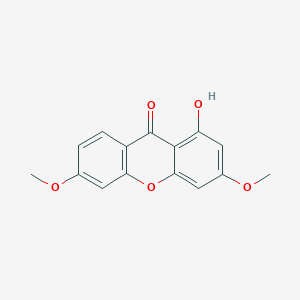
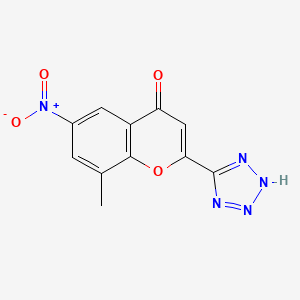
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

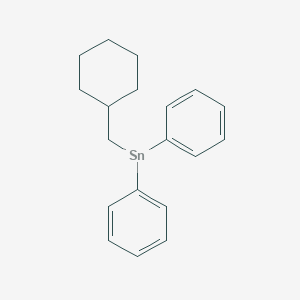
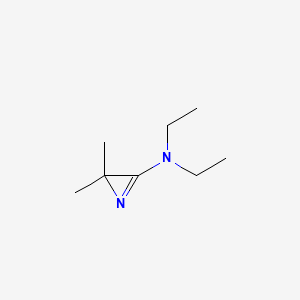
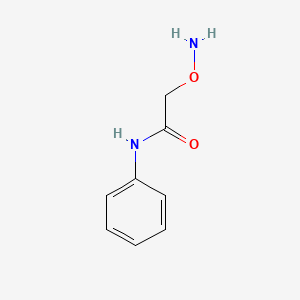
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
